ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate
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Overview
Description
Ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and an ester functional group
Mechanism of Action
Target of Action
The primary target of the compound “ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate” is currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Benzothiazole derivatives have been studied for their anti-tubercular properties . They are believed to interact with their targets, leading to changes that inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
This interference could potentially affect downstream effects such as the inflammatory response and pain perception .
Result of Action
Some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Attachment of Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a suitable piperidine precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to the benzothiazole moiety.
Biological Studies: The compound’s interactions with various enzymes and receptors are studied to understand its biological activity.
Industrial Applications: It is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate is unique due to its combination of a benzothiazole moiety and a piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-23-16(22)12-6-5-9-20(10-12)11-15(21)19-17-18-13-7-3-4-8-14(13)24-17/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSGKSVGSQANDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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